Cas no 1524903-03-4 (1-(oxetan-3-yl)propan-1-ol)
1-(oxetan-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(oxetan-3-yl)propan-1-ol
- MFCD30802740
- P20426
- CS-0057138
- 1524903-03-4
- (3-ethyl-3-hydroxymethyl)oxetane
- PS-17210
- SCHEMBL7056026
- SB22555
-
- MDL: MFCD30802740
- Inchi: 1S/C6H12O2/c1-2-6(7)5-3-8-4-5/h5-7H,2-4H2,1H3
- InChI Key: HACRLPBEGSHDAA-UHFFFAOYSA-N
- SMILES: C(C1COC1)(O)CC
Computed Properties
- Exact Mass: 116.083729621g/mol
- Monoisotopic Mass: 116.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 68.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 29.5Ų
1-(oxetan-3-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM390949-500mg |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95%+ | 500mg |
$466 | 2023-03-07 | |
| Chemenu | CM390949-1g |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95%+ | 1g |
$698 | 2023-03-07 | |
| Chemenu | CM390949-5g |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95%+ | 5g |
$2095 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1720-100MG |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 100MG |
¥ 963.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1720-250MG |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 250MG |
¥ 1,537.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1720-500MG |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 500MG |
¥ 2,560.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1720-1G |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 1g |
¥ 3,841.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1720-5G |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 5g |
¥ 11,523.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1720-10G |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 10g |
¥ 19,206.00 | 2023-04-05 | |
| Chemenu | CM390949-250mg |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95%+ | 250mg |
$280 | 2023-03-07 |
1-(oxetan-3-yl)propan-1-ol Suppliers
1-(oxetan-3-yl)propan-1-ol Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 1-(oxetan-3-yl)propan-1-ol
Recent Advances in the Application of 1-(Oxetan-3-yl)propan-1-ol (CAS: 1524903-03-4) in Chemical Biology and Pharmaceutical Research
The compound 1-(oxetan-3-yl)propan-1-ol (CAS: 1524903-03-4) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This oxetane-containing alcohol has garnered significant attention due to its unique physicochemical properties, including enhanced solubility and metabolic stability compared to traditional hydrocarbon-based structures. Recent studies have explored its utility as a versatile building block in drug discovery, particularly in the design of novel kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 1-(oxetan-3-yl)propan-1-ol into the structure of Bruton's tyrosine kinase (BTK) inhibitors, resulting in improved pharmacokinetic profiles. The oxetane moiety was found to significantly reduce metabolic clearance while maintaining potent target engagement, suggesting its potential as a privileged fragment in kinase inhibitor design. Molecular modeling studies revealed that the constrained oxetane ring optimally positions the propanol side chain for favorable interactions with the kinase hinge region.
In parallel research, 1-(oxetan-3-yl)propan-1-ol has shown promise in the development of targeted protein degraders. A recent Nature Chemical Biology publication highlighted its use as a linker component in PROTAC molecules targeting estrogen receptor alpha (ERα). The compound's balanced hydrophilicity and conformational rigidity were found to enhance cellular permeability while maintaining efficient ternary complex formation between the target protein and E3 ubiquitin ligase.
Synthetic methodology development has also progressed significantly, with several groups reporting efficient routes to 1-(oxetan-3-yl)propan-1-ol derivatives. A notable advance came from a 2024 Organic Letters paper describing a biocatalytic approach using engineered ketoreductases for the enantioselective synthesis of chiral analogs. This green chemistry method achieved excellent yields (>85%) and enantiomeric excess (>99%), addressing previous challenges in stereocontrol for this scaffold.
The safety profile of 1-(oxetan-3-yl)propan-1-ol has been systematically evaluated in recent preclinical studies. Toxicology assessments in rodent models showed favorable results, with no significant off-target effects observed at therapeutic concentrations. However, researchers caution that the metabolic fate of the oxetane ring may vary across species, necessitating careful translation from animal models to human trials.
Looking forward, several pharmaceutical companies have included 1-(oxetan-3-yl)propan-1-ol derivatives in their preclinical pipelines, particularly for oncology and inflammatory indications. The compound's versatility in fragment-based drug discovery and its potential to address drug resistance mechanisms position it as an important tool in modern medicinal chemistry. Ongoing research is exploring its application in covalent inhibitor design and as a component of antibody-drug conjugates (ADCs).
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